(E)-7-[(2S)-2-Amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid (E)-7-[(2S)-2-Amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid Cilastatin is the thioether resulting from the formal oxidative coupling of the thiol group of L-cysteine with the 7-position of (2Z)-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin is therefore administered (as the sodium salt) with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to inactive and potentially nephrotoxic products. Cilastatin also acts as a leukotriene D4 dipeptidase inhibitor, preventing the metabolism of leukotriene D4 to leukotriene E4. It has a role as a protease inhibitor, an EC 3.4.13.19 (membrane dipeptidase) inhibitor, a xenobiotic and an environmental contaminant. It is a non-proteinogenic L-alpha-amino acid, a L-cysteine derivative, an organic sulfide and a carboxamide. It is a conjugate acid of a cilastatin(1-).
Cilastatin, also known as cilastatin sodium or primaxin, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Cilastatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Cilastatin has been detected in multiple biofluids, such as urine and blood. Within the cell, cilastatin is primarily located in the membrane (predicted from logP).
Cilastatin is an inhibitor of renal dehydropeptidase, an enzyme responsible for both the metabolism of thienamycin beta-lactam antibiotics as well as conversion of leukotriene D4 to leukotriene E4. Since the antibiotic, [imipenem], is one such antibiotic that is hydrolyzed by dehydropeptidase, cilastatin is used in combination with imipenem to prevent its metabolism. The first combination product containing both drugs was approved by the FDA in November of 1985 under the trade name Primaxin, marketed by Merck & Co. A newer triple-drug product was approved in July 2019 under the trade name Recarbrio which also contains [relebactam].
Brand Name: Vulcanchem
CAS No.: 82009-34-5
VCID: VC0194054
InChI: InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)
SMILES: CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Molecular Formula: C16H26N2O5S
Molecular Weight: 358.5 g/mol

(E)-7-[(2S)-2-Amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

CAS No.: 82009-34-5

Impurities

VCID: VC0194054

Molecular Formula: C16H26N2O5S

Molecular Weight: 358.5 g/mol

Purity: > 95%

(E)-7-[(2S)-2-Amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid - 82009-34-5

CAS No. 82009-34-5
Product Name (E)-7-[(2S)-2-Amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
IUPAC Name 7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
Standard InChI InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)
Standard InChIKey DHSUYTOATWAVLW-UHFFFAOYSA-N
Isomeric SMILES CC1(C[C@H]1C(=O)N/C(=C/CCCCSC[C@H](C(=O)O)N)/C(=O)O)C
SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Canonical SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Appearance White to Light-Yellow Solid
Melting Point 156-158°C (dec.)
Physical Description Solid
Description Cilastatin is the thioether resulting from the formal oxidative coupling of the thiol group of L-cysteine with the 7-position of (2Z)-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin is therefore administered (as the sodium salt) with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to inactive and potentially nephrotoxic products. Cilastatin also acts as a leukotriene D4 dipeptidase inhibitor, preventing the metabolism of leukotriene D4 to leukotriene E4. It has a role as a protease inhibitor, an EC 3.4.13.19 (membrane dipeptidase) inhibitor, a xenobiotic and an environmental contaminant. It is a non-proteinogenic L-alpha-amino acid, a L-cysteine derivative, an organic sulfide and a carboxamide. It is a conjugate acid of a cilastatin(1-).
Cilastatin, also known as cilastatin sodium or primaxin, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Cilastatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Cilastatin has been detected in multiple biofluids, such as urine and blood. Within the cell, cilastatin is primarily located in the membrane (predicted from logP).
Cilastatin is an inhibitor of renal dehydropeptidase, an enzyme responsible for both the metabolism of thienamycin beta-lactam antibiotics as well as conversion of leukotriene D4 to leukotriene E4. Since the antibiotic, [imipenem], is one such antibiotic that is hydrolyzed by dehydropeptidase, cilastatin is used in combination with imipenem to prevent its metabolism. The first combination product containing both drugs was approved by the FDA in November of 1985 under the trade name Primaxin, marketed by Merck & Co. A newer triple-drug product was approved in July 2019 under the trade name Recarbrio which also contains [relebactam].
Purity > 95%
Quantity Milligrams-Grams
Related CAS 81129-83-1 (mono-hydrochloride salt)
Solubility 1.00e-01 g/L
Synonyms Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin
PubChem Compound 104867
Last Modified Nov 11 2021
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